Cas no 935873-40-8 (1H-Benzimidazole, 7-chloro-6-methyl-)

7-Chloro-6-methyl-1H-benzimidazole is a substituted benzimidazole derivative with a chlorine atom at the 7-position and a methyl group at the 6-position of the benzimidazole core. This heterocyclic compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The chloro and methyl substituents enhance its reactivity, making it suitable for further functionalization in synthetic applications. Its structural features may contribute to interactions with biological targets, particularly in the development of antimicrobial or antiparasitic agents. The compound is typically characterized by high purity and stability, ensuring consistent performance in research and industrial processes.
1H-Benzimidazole, 7-chloro-6-methyl- structure
935873-40-8 structure
Product Name:1H-Benzimidazole, 7-chloro-6-methyl-
CAS No:935873-40-8
MF:C8H7ClN2
MW:166.607580423355
CID:839111
PubChem ID:45120655
Update Time:2025-10-21

1H-Benzimidazole, 7-chloro-6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 7-chloro-6-methyl-
    • 7-chloro-6-methyl-1H-Benzimidazole
    • 935873-40-8
    • SCHEMBL4607622
    • 4-chloro-5-methyl-1H-benzimidazole
    • 4-chloro-5-methyl-benzimidazole
    • 4-Chloro-5-methyl-1H-benzo[d]imidazole
    • JRTXYNGGGOWIBM-UHFFFAOYSA-N
    • F11869
    • FT-0766945
    • 7-Chloro-6-methyl-1H-benzo[d]imidazole
    • DTXSID701296227
    • Inchi: 1S/C8H7ClN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11)
    • InChI Key: JRTXYNGGGOWIBM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC2=C1N=CN2

Computed Properties

  • Exact Mass: 166.0297759g/mol
  • Monoisotopic Mass: 166.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.351
  • Boiling Point: 396℃
  • Flash Point: 225℃

1H-Benzimidazole, 7-chloro-6-methyl- Pricemore >>

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